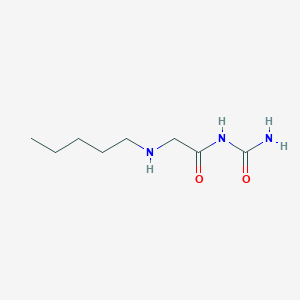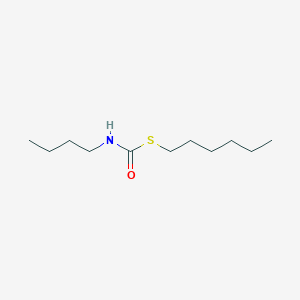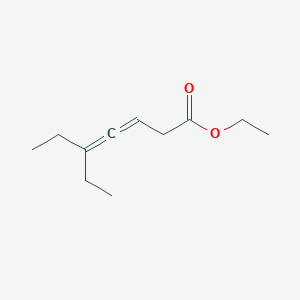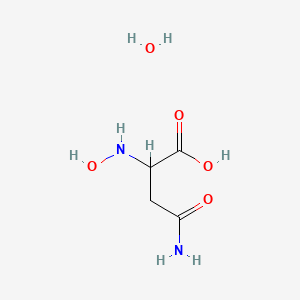
N-Carbamoyl-N~2~-pentylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-Pentylglycyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 1-(N-Pentylglycyl)urea, which includes a pentyl group attached to the nitrogen atom of the glycyl moiety, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
The synthesis of 1-(N-Pentylglycyl)urea can be achieved through several synthetic routes. One common method involves the reaction of pentylamine with glycine to form N-pentylglycine, which is then reacted with an isocyanate to yield 1-(N-Pentylglycyl)urea. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for 1-(N-Pentylglycyl)urea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as indium triflate or lanthanum triflate, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(N-Pentylglycyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as amines or thiols replace the pentyl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield glycine and pentylamine
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include oxidized or reduced derivatives, substituted ureas, and hydrolyzed products.
Scientific Research Applications
1-(N-Pentylglycyl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(N-Pentylglycyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(N-Pentylglycyl)urea can be compared with other urea derivatives, such as N,N’-dimethylurea and N,N’-diethylurea. These compounds share similar structural features but differ in the nature of the substituents attached to the nitrogen atoms. The presence of the pentyl group in 1-(N-Pentylglycyl)urea imparts unique properties, such as increased hydrophobicity and altered reactivity, which can influence its applications and effectiveness in various fields .
Similar compounds include:
- N,N’-Dimethylurea
- N,N’-Diethylurea
- N-Phenylurea
- N-Benzylurea
These compounds are used in similar applications but may exhibit different chemical and physical properties due to variations in their substituents.
Properties
CAS No. |
138224-23-4 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-carbamoyl-2-(pentylamino)acetamide |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-4-5-10-6-7(12)11-8(9)13/h10H,2-6H2,1H3,(H3,9,11,12,13) |
InChI Key |
ANOJZBJDKAWUFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)


![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)

![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
